Chemical properties of Methyl 2-methylindolizine-3-carboxylate
Chemical properties of Methyl 2-methylindolizine-3-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 2-methylindolizine-3-carboxylate
Abstract
The indolizine core, a heterocyclic aromatic system with a 10π-electron configuration, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic structure imparts a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, and makes it a valuable component in the design of fluorescent probes and organic electronics. This technical guide provides a comprehensive overview of the chemical properties of a key derivative, Methyl 2-methylindolizine-3-carboxylate. We will explore its synthesis, detailed spectroscopic characterization, and characteristic chemical reactivity. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule as a building block for novel chemical entities.
Molecular Structure and Physicochemical Properties
Methyl 2-methylindolizine-3-carboxylate is comprised of a fused pyridine and pyrrole ring system, forming the core indolizine structure. The nitrogen atom is located at position 4, and the molecule is substituted with a methyl group at position 2 and a methyl carboxylate group at position 3. This substitution pattern significantly influences the molecule's electronic distribution and reactivity.
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₂[2] |
| Molecular Weight | 189.21 g/mol |
| Canonical SMILES | COC(=O)C1=C(C)N2C=CC=CC2=C1 |
| InChI Key | GPKFZLCBUIUPBP-UHFFFAOYSA-N |
| Appearance | Expected to be a solid powder |
| CAS Number | 65417-22-3 (for 2-methyl-1H-indole-3-carboxylate, a related isomer)[2] |
Note: Data is calculated or inferred from structurally similar compounds in the absence of a dedicated experimental datasheet for the title compound.
Synthesis and Mechanistic Insights
The construction of the indolizine ring is most commonly and efficiently achieved through the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient dipolarophile, such as an alkyne or alkene.[3][4] This approach offers high regioselectivity and is amenable to a wide range of substituents.
Synthetic Pathway: 1,3-Dipolar Cycloaddition
A robust method for synthesizing Methyl 2-methylindolizine-3-carboxylate involves the reaction of a pyridinium ylide with an appropriately substituted alkyne. The causality behind this choice lies in its atom economy and the direct formation of the desired substitution pattern. The pyridinium ylide is generated in situ from pyridine and a halo-compound, which then undergoes a [3+2] cycloaddition with the alkyne, followed by an oxidative aromatization step to yield the stable indolizine product.
Caption: Synthetic workflow for Methyl 2-methylindolizine-3-carboxylate.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.[4]
-
Ylide Precursor Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve pyridine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C.
-
Ylide Generation: Add methyl bromoacetate (1.1 eq) dropwise to the cooled solution. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours to form the pyridinium salt intermediate.
-
Cycloaddition: To the suspension of the pyridinium salt, add methyl 2-butynoate (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-methylindolizine-3-carboxylate.
Spectroscopic Characterization
Elucidation of the molecular structure is a self-validating process achieved through the synergistic use of multiple spectroscopic techniques. Each method provides unique, complementary information about the molecule's atomic connectivity and chemical environment.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The electron-rich nature of the indolizine ring results in characteristic chemical shifts for the ring protons.
-
¹H NMR: Protons on the six-membered ring (H-5 to H-8) are expected to appear in the aromatic region, typically downfield due to the ring current effect. The H-5 proton, being adjacent to the electron-donating nitrogen in the pyrrole-like ring, is expected to be the most shielded of the pyridine ring protons. The C2-methyl and C3-ester methyl protons will appear as sharp singlets in the aliphatic region.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals. The ester carbonyl carbon will be the most downfield signal. Carbons in the five-membered ring (C-1, C-2, C-3) are generally more shielded than those in the six-membered ring.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ) ppm | Predicted ¹³C Chemical Shift (δ) ppm | Justification |
| H-1 | ~7.5 (s) | ~115.0 | Electron-rich 5-membered ring |
| C-2 | - | ~144.0 | Quaternary carbon, attached to methyl |
| C-3 | - | ~105.0 | Quaternary carbon, attached to ester |
| H-5 | ~8.1 (d) | ~122.0 | Adjacent to bridgehead nitrogen |
| H-6 | ~7.1 (t) | ~121.0 | Typical aromatic proton |
| H-7 | ~7.3 (t) | ~125.0 | Typical aromatic proton |
| H-8 | ~7.6 (d) | ~120.0 | Typical aromatic proton |
| C-8a | - | ~135.0 | Bridgehead carbon |
| 2-CH₃ | ~2.7 (s) | ~14.0 | Aliphatic methyl on aromatic ring |
| C=O | - | ~166.0 | Ester carbonyl |
| O-CH₃ | ~3.9 (s) | ~51.0 | Ester methoxy group |
Note: Predicted values are based on data from analogous indole and indolizine carboxylate structures.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Table 2: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2955 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1710-1690 | Strong | C=O Stretch (α,β-unsaturated ester) |
| 1620, 1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| 1250 | Strong | C-O Stretch (Ester) |
Note: The C=O stretch is expected at a slightly lower wavenumber than a typical saturated ester due to conjugation with the indolizine ring system.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation patterns, confirming its elemental composition.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 189 | [M]⁺ (Molecular Ion Peak) |
| 174 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 158 | [M - OCH₃]⁺ (Loss of a methoxy radical) |
| 130 | [M - COOCH₃]⁺ (Loss of the carbomethoxy group) |
Note: These fragmentation patterns are common for methyl esters and provide strong evidence for the proposed structure.[10]
Chemical Reactivity and Derivatization
The chemical behavior of Methyl 2-methylindolizine-3-carboxylate is governed by the electron-rich nature of the indolizine core and the presence of the ester functional group.
Electrophilic Aromatic Substitution
Indolizines readily undergo electrophilic substitution, with reactivity being highest in the five-membered ring.[3] Molecular orbital calculations and experimental evidence show that C-3 and C-1 are the most nucleophilic positions.[3] In Methyl 2-methylindolizine-3-carboxylate, the C-3 position is substituted. Therefore, electrophilic attack is strongly directed to the C-1 position . This regioselectivity is a critical consideration for any further functionalization of the aromatic core.
Caption: Mechanism for electrophilic substitution at the C-1 position.
Catalytic Hydrogenation
The aromatic indolizine ring can be reduced to the corresponding saturated tetrahydroindolizine (indolinane) scaffold using catalytic hydrogenation. This transformation is valuable in drug discovery for accessing non-planar structures from flat aromatic precursors. The choice of catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and reaction conditions (pressure, temperature) can influence the stereochemical outcome if new chiral centers are formed.[11][12]
Protocol: General Procedure for Hydrogenation
-
Setup: To a solution of Methyl 2-methylindolizine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol), add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 50-80 bar).[11]
-
Monitoring: Stir the reaction vigorously at room temperature for 24-48 hours, monitoring for the consumption of starting material by TLC or LC-MS.
-
Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, which can be purified further if necessary.
Hydrolysis of the C-3 Ester
The methyl ester at the C-3 position is a versatile handle for further derivatization. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid is a key intermediate for forming amides, esters, and other derivatives via standard coupling chemistries (e.g., EDC, HBTU).
Protocol: Base-Mediated Ester Hydrolysis [13][14]
-
Setup: Dissolve Methyl 2-methylindolizine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Reaction: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq). Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).
-
Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with cold 1M HCl. The carboxylic acid product will typically precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylindolizine-3-carboxylic acid.
Conclusion
Methyl 2-methylindolizine-3-carboxylate is a molecule of significant synthetic utility. Its chemical properties are defined by the electron-rich, aromatic indolizine core and the strategically placed functional groups. Key characteristics include a straightforward synthesis via 1,3-dipolar cycloaddition, predictable spectroscopic signatures, and highly regioselective reactivity towards electrophiles at the C-1 position. The ability to perform transformations such as ring hydrogenation and ester hydrolysis opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. This guide provides the essential technical framework for researchers to confidently incorporate this valuable building block into their synthetic programs.
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